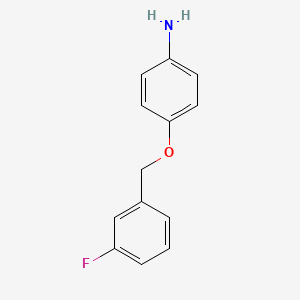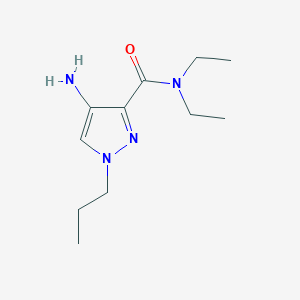
(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4,4-Difluorocyclohexyl)(2-fluorophenyl)methanone” is a chemical compound with the CAS number 1980435-63-9 .
Molecular Structure Analysis
The molecular formula of this compound is C13H13F3O and it has a molecular weight of 242.24 .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 298.6±40.0 °C and its predicted density is 1.21±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .科学的研究の応用
Protein Conformational Studies
Acrylamide derivatives, including (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide, have been utilized in the study of protein structures. For instance, acrylamide is known as an efficient quencher of tryptophanyl fluorescence, which is highly sensitive to the exposure of tryptophan residues in proteins. This property is exploited to study protein folding, conformational changes, and interactions, providing insights into protein dynamics and function (Eftink & Ghiron, 1976).
Environmental and Material Science
In environmental and materials science, acrylamide derivatives serve as precursors in the synthesis of polymers with specific applications. For example, polyacrylamide, synthesized from acrylamide, is used extensively in water treatment processes, soil conditioning, and as a flocculant or coagulant aid. These polymers are critical in reducing water contamination, improving wastewater treatment efficiency, and enhancing agricultural productivity by stabilizing soil structure (Friedman, 2003).
Drug Delivery and Biomedical Applications
In the field of drug delivery and biomedical research, acrylamide derivatives are employed in the design of hydrogels and other polymeric materials that respond to physiological conditions. These materials can encapsulate and release therapeutic agents in a controlled manner, targeting specific sites within the body and reducing side effects. The design and synthesis of such smart materials are crucial for advancing targeted therapy and personalized medicine approaches (Convertine et al., 2004).
Chemical Synthesis and Catalysis
Acrylamide derivatives are also important in chemical synthesis and catalysis. Their reactivity and ability to form diverse chemical structures make them valuable in creating complex molecules, including pharmaceuticals and agrochemicals. For example, the electrochemical trifluoroalkylation of N-substituted acrylamides leads to the formation of fluorinated compounds, which are significant in medicinal chemistry due to their pharmacokinetic properties (Ruan et al., 2019).
Safety and Toxicology Research
Finally, the study of acrylamide's toxicological effects is essential for understanding its safety profile. Research in this area focuses on its neurotoxicity, genotoxicity, and potential carcinogenicity, informing regulatory standards and safety practices for handling and exposure. This research is critical for ensuring the safe use of acrylamide and its derivatives in industrial and laboratory settings (Smith & Oehme, 1991).
特性
IUPAC Name |
(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c16-13-4-2-1-3-11(13)5-6-14(20)19-12-7-9-15(17,18)10-8-12/h1-6,12H,7-10H2,(H,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEMAJZTSCEJDB-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C=CC2=CC=CC=C2F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1NC(=O)/C=C/C2=CC=CC=C2F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2895628.png)
![6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2895631.png)

![4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole](/img/structure/B2895634.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2895636.png)

![2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2895638.png)

![1-(3-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2895642.png)
![1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2895643.png)


![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B2895646.png)
